molecular formula C13H13NO3 B1304919 Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate CAS No. 27149-59-3

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate

Cat. No.: B1304919
CAS No.: 27149-59-3
M. Wt: 231.25 g/mol
InChI Key: WGGBUPQMVJZVIO-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a biochemical reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate can be synthesized through several methods. One common method involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . Another method involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The use of microwave irradiation and specific catalysts can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted products with various functional groups replacing the cyano group.

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various derivatives makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(12(8-14)13(15)17-3)10-4-6-11(16-2)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBUPQMVJZVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249700
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27149-59-3
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27149-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester; a-cyano-β-phenyl cinnamic acid ethyl ester; a-cyano-β-phenyl cinnamic acid isooctyl ester; and the like.
Name
a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
a-cyano-β-phenyl cinnamic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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